molecular formula C20H18N2 B12629749 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-44-0

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B12629749
CAS No.: 919786-44-0
M. Wt: 286.4 g/mol
InChI Key: QUCNDVCOWIYYPX-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of isoquinoline derivatives This compound is known for its unique structural features, which include a quinoline ring fused with a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps. One common method includes the regioselective bromination of quinolinium chloride, followed by a palladium-catalyzed cross-coupling reaction using zinc cyanide to form the corresponding nitrile. The dihydroisoquinoline scaffold is then constructed via a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fungal dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in fungi . This inhibition disrupts the fungal cell’s ability to synthesize DNA and RNA, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal enzymes while exhibiting minimal toxicity to human cells makes it a promising candidate for further research and development in various fields.

Properties

CAS No.

919786-44-0

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline

InChI

InChI=1S/C20H18N2/c1-20(2)13-22-19(16-8-4-5-9-17(16)20)15-11-14-7-3-6-10-18(14)21-12-15/h3-12H,13H2,1-2H3

InChI Key

QUCNDVCOWIYYPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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